N-ethyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine
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Overview
Description
N-ethyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex heterocyclic compound It features a pyrido[3,4-d]pyrimidine core, which is known for its significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine typically involves multi-step reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require refluxing in solvents like butanol with bases such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-ethyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-one, while reduction could yield this compound with additional hydrogen atoms .
Scientific Research Applications
N-ethyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[3,4-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[3,4-d]pyrimidin-7-one: Studied as a tyrosine kinase inhibitor.
Uniqueness
N-ethyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C18H22N8 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-ethyl-4-methyl-6-(4-pyrido[3,4-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H22N8/c1-3-20-18-23-13(2)10-16(24-18)25-6-8-26(9-7-25)17-14-4-5-19-11-15(14)21-12-22-17/h4-5,10-12H,3,6-9H2,1-2H3,(H,20,23,24) |
InChI Key |
NHKPXAAXPZZEFB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN=C4)C |
Origin of Product |
United States |
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